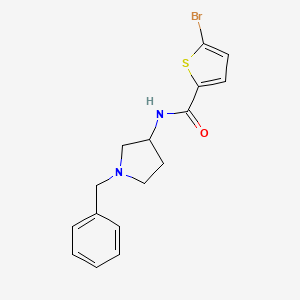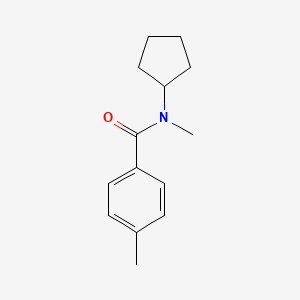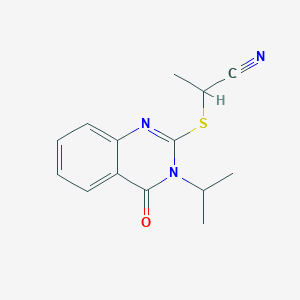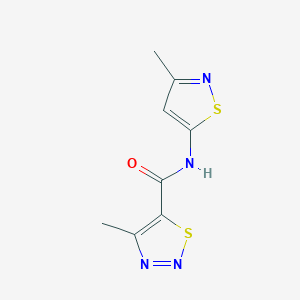
N-cyclopentyl-N,5-dimethylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,5-dimethylpyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CPDP and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of CPDP is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter in the brain. This may contribute to the anxiolytic and anticonvulsant effects of CPDP.
Biochemical and Physiological Effects:
CPDP has been shown to have several biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain. CPDP has also been shown to decrease the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This may contribute to the antidepressant effects of CPDP.
Vorteile Und Einschränkungen Für Laborexperimente
CPDP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CPDP has also been shown to have low toxicity in animal models. However, CPDP has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. CPDP is also not very soluble in water, which may make it difficult to administer in some experiments.
Zukünftige Richtungen
For the research of CPDP include investigating its potential use in the treatment of neuropathic pain, its effects on other neurotransmitter systems, and the development of more potent and selective compounds.
Synthesemethoden
The synthesis of CPDP involves the reaction of cyclopentylmagnesium bromide with 5-dimethylamino-2-pyrazinecarboxylic acid methyl ester. This reaction results in the formation of CPDP. The purity of CPDP can be increased by recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
CPDP has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. CPDP has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. CPDP has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-7-14-11(8-13-9)12(16)15(2)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKYRFDFWAOMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
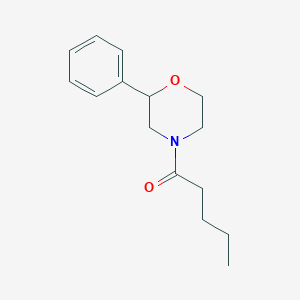
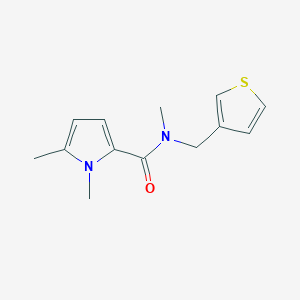
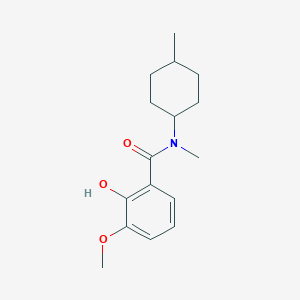
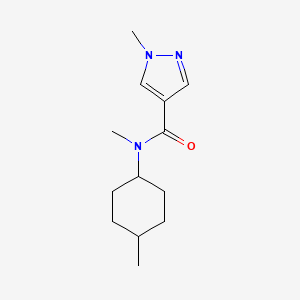
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)

![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
